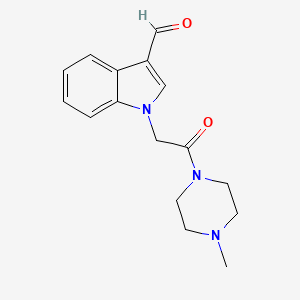![molecular formula C8H8N2O2 B13118413 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. These structural characteristics make it a valuable scaffold for the development of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical applications .
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl chains .
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and survival. By inhibiting EGFR, this compound can potentially halt the growth of cancer cells and induce apoptosis .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Known for their potential antileishmanial activity.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid stands out due to its specific inhibitory action on EGFR, making it a promising candidate for cancer therapy. Its unique structural features also provide a versatile platform for the development of various derivatives with potential therapeutic applications .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12) |
InChIキー |
LFKGJXVZZJLAJJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1N=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


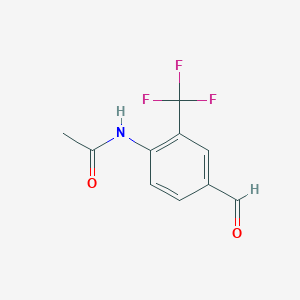
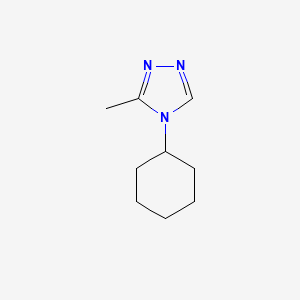
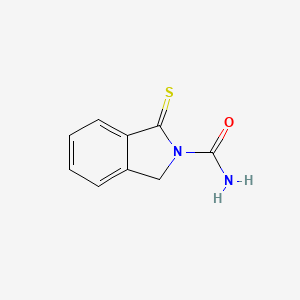
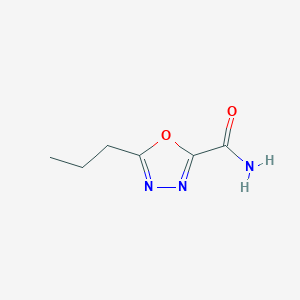
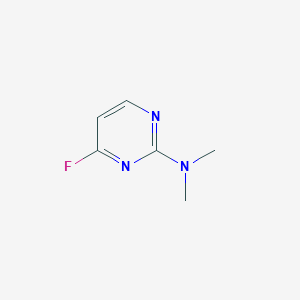

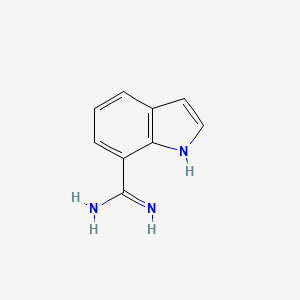
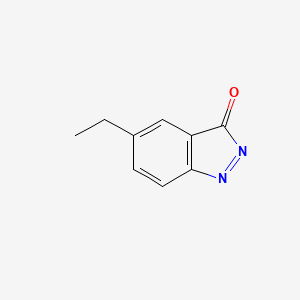
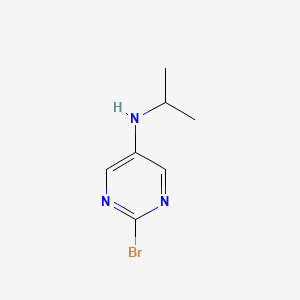
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
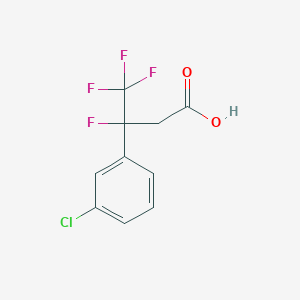
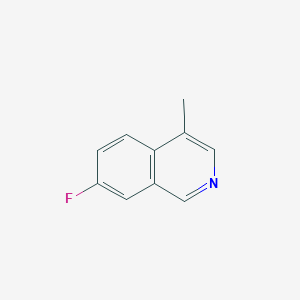
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
